molecular formula C20H16FN5O2S B15099089 N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099089
M. Wt: 409.4 g/mol
InChI Key: PKJGQIOFEWDBGV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide moiety, a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, and a pyridin-4-yl group at position 3. The sulfanyl (-S-) bridge links the triazole ring to the acetamide chain. This structural framework is associated with diverse biological activities, particularly anti-inflammatory and antimicrobial properties, as observed in related analogs .

Properties

Molecular Formula

C20H16FN5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16FN5O2S/c21-15-3-5-16(6-4-15)23-18(27)13-29-20-25-24-19(14-7-9-22-10-8-14)26(20)12-17-2-1-11-28-17/h1-11H,12-13H2,(H,23,27)

InChI Key

PKJGQIOFEWDBGV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity is influenced by substituents on the phenyl ring (position N-aryl), the triazole core, and the heteroaromatic groups (furan, pyridine). Key analogs include:

Compound Name Substituent Modifications Key Activities
Target Compound - N-(4-Fluorophenyl)
- 4-(Furan-2-ylmethyl)
- 5-(Pyridin-4-yl)
Anti-exudative, anti-inflammatory (predicted)
2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide () - N-(2-Chloro-5-trifluoromethylphenyl)
- 4-(4-Chlorophenyl)
Antimicrobial (potential)
N-(3,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () - N-(3,4-Difluorophenyl)
- 4-(4-Methylphenyl)
Not explicitly stated; structural similarity suggests anti-inflammatory
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide () - 4-Ethyl
- 5-(Thiophen-2-yl)
- N-(4-Fluorophenyl)
Unspecified; thiophene may enhance lipophilicity

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the N-aryl ring enhance antimicrobial and anti-inflammatory activities .
  • Heteroaromatic substitutions (e.g., pyridin-4-yl vs. thiophen-2-yl) modulate solubility and target affinity .
Anti-Exudative Activity
  • The target compound’s furan-2-ylmethyl substitution aligns with derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which demonstrated dose-dependent anti-exudative effects in rat models. Notably, 8 of 21 analogs surpassed diclofenac sodium (reference drug) at 10 mg/kg .
  • Fluorine position matters : N-(4-fluorophenyl) analogs (e.g., target compound) showed higher activity than N-(3,4-difluorophenyl) derivatives, likely due to optimized steric and electronic interactions .
Antimicrobial Activity
  • Analogs with pyridin-4-yl and electron-withdrawing N-aryl groups (e.g., -Cl, -CF₃) exhibited MIC values <50 µg/mL against E. coli and S. aureus. For example, KA3 (N-(4-chlorophenyl) derivative) showed superior activity due to enhanced membrane penetration .
Anti-Inflammatory Activity
  • Triazole-thioacetamides with 4-methylphenyl or 4-ethyl groups on the triazole core reduced protein denaturation by 60–75%, comparable to ibuprofen .
SAR Insights
  • Triazole Core : 4-Substituents (e.g., furan-2-ylmethyl) enhance anti-exudative activity by stabilizing the triazole ring’s conformation .
  • Sulfanyl Bridge : Critical for maintaining molecular rigidity and sulfur-mediated hydrogen bonding .
  • N-Aryl Group : Fluorine at the para position (vs. meta or di-substituted) optimizes bioavailability and target binding .

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